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Compound of Interest

Compound Name: 2-(1,1-Difluoroethyl)pyridine

Cat. No.: B053221

An In-Depth Technical Guide to 2-(1,1-Difluoroethyl)pyridine

This guide provides a comprehensive technical overview of 2-(1,1-difluoroethyl)pyridine, a

fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry
and drug discovery. We will delve into its fundamental properties, synthesis, characterization,
reactivity, and applications, offering field-proven insights for professionals in the field.

Core Molecular Profile

2-(1,1-Difluoroethyl)pyridine is a pyridine derivative where the hydrogen atoms on the alpha-
carbon of an ethyl substituent at the 2-position have been replaced by fluorine. This specific
substitution imparts unique electronic properties that are highly valued in modern drug design.

Molecular Formula and Weight

The chemical identity of this compound is established by its molecular formula and weight.
e Molecular Formula: C7H7F2N[1][2][3]

e Molecular Weight: 143.13 g/mol [2][3]

o Exact Mass: 143.054656 g/mol [1]

These fundamental values are the bedrock for all stoichiometric calculations and analytical
interpretations involving this molecule.
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Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of 2-(1,1-difluoroethyl)pyridine is
essential for its purification, handling, and structural confirmation. The introduction of the gem-
difluoro group significantly influences these properties compared to its non-fluorinated
analogue, 2-ethylpyridine.

ble of Physicochemical :

Property Value Source
Boiling Point 158.2 + 30.0 °C (Predicted) [3]
Density 1.124 + 0.06 g/cm3 (Predicted) [3]
pKa 3.21 £ 0.12 (Predicted) [3]

Note: The properties listed are predicted values and should be used as a guideline.
Experimental verification is recommended.

The electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyridine
nitrogen, resulting in a lower pKa compared to unsubstituted pyridine (pKa = 5.2).

Spectroscopic Characterization

Structural elucidation relies on standard analytical techniques.

e Mass Spectrometry (MS): The compound has been analyzed by GC-MS. The mass
spectrum is crucial for confirming the molecular weight and identifying characteristic
fragmentation patterns.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for 2-(1,1-
difluoroethyl)pyridine is publicly available.[1] The carbon of the CF2 group exhibits a
characteristic triplet due to coupling with the two fluorine atoms, a key signature for structural
confirmation. The chemical shifts of the pyridine ring carbons are also influenced by the
electron-withdrawing substituent.[4]

Synthesis and Manufacturing
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The most direct and widely recognized method for synthesizing geminal difluoroalkanes is the
deoxofluorination of a corresponding ketone. For 2-(1,1-difluoroethyl)pyridine, the logical
precursor is 2-acetylpyridine.

Key Reagents and Rationale

Diethylaminosulfur Trifluoride (DAST) is a preferred reagent for this transformation.[5]

o Expertise & Experience: DAST is favored over harsher reagents like sulfur tetrafluoride (SFa)
because it is a liquid that can be used in standard glassware at moderate temperatures and
atmospheric pressure.[5][6] This makes the procedure more accessible and safer for
laboratory-scale synthesis. It is particularly effective for converting ketones to geminal
difluorides.[5]

o Trustworthiness: The reaction mechanism is well-understood and predictable. DAST
converts the ketone into an intermediate that readily undergoes nucleophilic substitution by
fluoride, ensuring the formation of the desired C-F bonds at the same carbon atom.

Experimental Protocol: Synthesis via Deoxofluorination

e Preparation: In a fume hood, a dry, inert-atmosphere reaction flask (e.g., Schlenk flask) is
charged with the starting material, 2-acetylpyridine.

o Solvation: An anhydrous, non-protic solvent such as dichloromethane (DCM) or chloroform is
added to dissolve the ketone.

o Cooling: The reaction vessel is cooled to a low temperature, typically -78 °C, using a dry
ice/acetone bath. This is critical to control the exothermic reaction and minimize side-product
formation.

o Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred
solution. The slow addition rate is a crucial safety and selectivity measure.

o Reaction: The mixture is allowed to stir at -78 °C and then warm slowly to room temperature
over several hours to ensure the reaction proceeds to completion.

e Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous
solution of sodium bicarbonate (NaHCO3) to neutralize the acidic byproducts.
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o Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted
with additional solvent. The combined organic layers are dried over an anhydrous salt (e.qg.,
MgSO0a), filtered, and concentrated under reduced pressure. The resulting crude product is
then purified, typically by flash column chromatography on silica gel.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 2-(1,1-Difluoroethyl)pyridine.

Reactivity and Applications in Drug Development

The incorporation of fluorine is a cornerstone strategy in modern medicinal chemistry, used to
modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Chemical Reactivity

The 2-(1,1-difluoroethyl) group is strongly electron-withdrawing. This has two primary
consequences for the molecule's reactivity:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b053221?utm_src=pdf-body-img
https://www.benchchem.com/product/b053221?utm_src=pdf-body
https://www.kishida.co.jp/product/catalog/msds/id/10613/code/240-65515e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Pyridine Ring Deactivation: The pyridine ring is rendered less susceptible to electrophilic
aromatic substitution.

 Increased Susceptibility to Nucleophilic Attack: The ring becomes more electron-deficient,
making it a better target for nucleophilic aromatic substitution, particularly at the 4- and 6-
positions. The fluorine atoms themselves are generally stable and do not participate in
reactions under typical synthetic conditions.

Role in Medicinal Chemistry

The 1,1-difluoroethyl moiety is a valuable building block for several reasons:

o Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a
metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that
position, thereby increasing the half-life of a drug candidate.

e Modulation of Lipophilicity: Fluorine substitution increases a molecule's lipophilicity, which
can enhance its ability to cross cell membranes and improve oral bioavailability.

» Bioisosterism: The difluoromethyl group (CFzH) is considered a lipophilic bioisostere of a
hydroxyl or thiol group.[8] Similarly, the CF2 group can act as a bioisostere for a carbonyl
group or ether linkage, allowing chemists to fine-tune binding interactions with biological
targets like enzymes and receptors.

While specific drugs containing the 2-(1,1-difluoroethyl)pyridine moiety are not prominently
listed in publicly available databases, this structural motif is representative of a class of
compounds actively explored in drug discovery programs targeting a wide range of diseases.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(1,1-difluoroethyl)pyridine is not widely
available, data from closely related fluorinated pyridines and substituted pyridines can provide
authoritative guidance.[9][10][11]

Hazard Identification

Based on analogous compounds, 2-(1,1-difluoroethyl)pyridine should be handled as a
potentially hazardous substance with the following warnings:
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H302: Harmful if swallowed.

H315: Causes skin irritation.[9][10][12]

H319: Causes serious eye irritation.[9][10][12]

H335: May cause respiratory irritation.[9][10][12]

Handling and Personal Protective Equipment (PPE)

o Ventilation: Always handle this compound in a well-ventilated area, preferably within a
chemical fume hood.[12]

o Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10]
o Eye Protection: Use safety glasses with side shields or chemical goggles.[10]

» Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking
in the work area.[13]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from
incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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